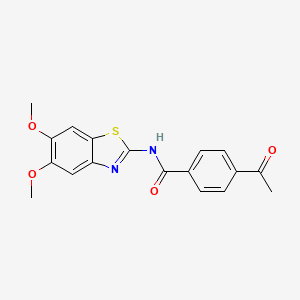

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit potent antimicrobial properties. These compounds have been tested against a range of pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Bactericidal | 50 - 100 |

| Staphylococcus aureus | Bactericidal | 25 - 75 |

| Candida albicans | Antifungal | 30 - 80 |

The benzothiazole ring system enhances the activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values: Ranged from 10 to 30 µM across different cell lines.

These findings suggest that the compound may act as a potential lead in developing new anticancer drugs .

Anticonvulsant Activity

Research indicates that compounds with a benzothiazole structure possess anticonvulsant properties. In animal models, this compound demonstrated efficacy in reducing seizure frequency and severity.

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of this compound:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rats |

| Mutagenicity (Ames Test) | Negative |

| Cytotoxicity (Human Cell Lines) | Low toxicity observed |

These results indicate a favorable safety profile, making it a candidate for further pharmacological exploration .

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide: Unique due to its specific substitution pattern and functional groups.

Other Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to its combination of acetyl, dimethoxy, and benzamide groups, which confer specific chemical and biological properties .

Actividad Biológica

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The following table summarizes the common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5,6-Dimethoxy-2-aminobenzothiazole + Acyl chloride | Reflux in dichloromethane | High |

| 2 | Purification via recrystallization or chromatography | Room temperature | Variable |

Biological Activity

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The specific activities of this compound are highlighted below.

Anticancer Activity

A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549). The compound showed significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the modulation of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

The compound was also assessed for its ability to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. Results indicated a dose-dependent decrease in these cytokines, suggesting potential for therapeutic use in inflammatory conditions .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Membrane Interaction : The compound could disrupt microbial cell membranes, contributing to its antimicrobial activity.

These mechanisms align with findings on similar benzothiazole derivatives that have shown efficacy against various cancer types .

Case Studies

Several studies have highlighted the potential of benzothiazole compounds in clinical applications:

- Dual Action Against Cancer and Inflammation : A series of benzothiazole derivatives were synthesized and tested for both anticancer and anti-inflammatory properties. One notable compound (B7) demonstrated significant activity against A431 and A549 cells while also reducing inflammatory markers .

- In Vivo Efficacy : Preclinical models have shown that compounds similar to this compound can effectively reduce tumor size and improve survival rates in animal models .

Propiedades

IUPAC Name |

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-13-8-14(23-2)15(24-3)9-16(13)25-18/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEKCRYONKAMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.